acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Brand Name: Vulcanchem
CAS No.: 116574-10-8
VCID: VC7938259
InChI: InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
SMILES: CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate

CAS No.: 116574-10-8

Cat. No.: VC7938259

Molecular Formula: C21H25N3O4

Molecular Weight: 383.4

* For research use only. Not for human or veterinary use.

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate - 116574-10-8

Specification

CAS No. 116574-10-8
Molecular Formula C21H25N3O4
Molecular Weight 383.4
IUPAC Name acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Standard InChI InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
Standard InChI Key DCGRISOXIFQLPD-UHFFFAOYSA-N
SMILES CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Canonical SMILES CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound, systematically named acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, has the molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol . Its CAS registry numbers include 116574-10-8 and 170749-59-4, reflecting its inclusion in multiple chemical databases . The IUPAC name and SMILES notation further clarify its structure:

PropertyValue
IUPAC NameAcetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
SMILESCC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
InChI KeyDCGRISOXIFQLPD-UHFFFAOYSA-N
CAS Numbers116574-10-8, 170749-59-4

Structural Features and Functional Groups

The molecule comprises three distinct moieties:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and influences receptor binding .

  • Benzhydryl Group: A diphenylmethyl substituent attached to the azetidine nitrogen, enhancing lipophilicity and membrane permeability .

  • Amino-Iminopropanoate Ester: A propanoyl group with amino and imino substituents, enabling hydrogen bonding and ionic interactions .

The acetate counterion stabilizes the compound via salt formation, improving solubility in polar solvents .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step pathway:

  • Azetidine Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to form the azetidine ring .

  • Benzhydryl Substitution: Reaction of azetidine with benzhydryl chloride in the presence of a base .

  • Esterification: Coupling of the azetidine intermediate with 3-amino-3-iminopropanoic acid using carbodiimide-based reagents .

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity .

Challenges in Synthesis

  • Ring Strain: The azetidine ring’s instability requires low-temperature conditions to prevent decomposition .

  • Steric Hindrance: The benzhydryl group complicates nucleophilic substitution reactions, necessitating bulky leaving groups .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Biological ActivityTarget/PathwayExperimental ModelKey Finding
AntimicrobialPenicillin-binding proteinsS. aureus cultureMIC = 16 µg/mL
AnticancerCaspase-3 pathwayMCF-7 cellsIC50 = 12.5 µM
NeuroprotectiveNMDA receptorsRat cortical neurons40% reduction in oxidative stress

Neuropharmacological Effects

The compound’s structural similarity to glutamate enables partial agonism at NMDA receptors, reducing excitotoxicity in neuronal models . In rat cortical neurons, pretreatment with 10 µM concentration decreased oxidative stress by 40% .

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for:

  • Antibiotic Adjuvants: Enhancing efficacy of β-lactam antibiotics against resistant strains .

  • Targeted Cancer Therapies: Functionalization with folate ligands for tumor-specific delivery .

Biochemical Probes

Its fluorescent derivatives are used to map enzyme active sites, particularly in serine hydrolases .

Challenges and Limitations

  • Poor Oral Bioavailability: High molecular weight and polarity limit gastrointestinal absorption .

  • Metabolic Instability: Rapid hepatic glucuronidation reduces plasma half-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator